molecular formula C14H23N3O2 B13947763 Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- CAS No. 63981-34-0

Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino-

Cat. No.: B13947763
CAS No.: 63981-34-0
M. Wt: 265.35 g/mol
InChI Key: ZWOWADWBRZWDLC-UHFFFAOYSA-N
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Description

Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- is a synthetic derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the presence of a cyclohexyl group at the 3-position, two methyl groups at the 1- and 6-positions, and a dimethylamino group at the 5-position. Its molecular formula is C14H23N3O2, and it has a molecular weight of 265.35 .

Chemical Reactions Analysis

Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- has several scientific research applications:

Mechanism of Action

The mechanism of action of uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- can be compared with other similar compounds, such as:

Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- (CAS No. 63981-34-0) is a derivative of uracil, a pyrimidine base that plays a crucial role in nucleic acid metabolism. This compound has garnered interest due to its potential biological activities, including anti-cancer properties and enzyme inhibition. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₄H₂₃N₃O₂
  • Molecular Weight : 265.35 g/mol
  • IUPAC Name : 3-Cyclohexyl-1,6-dimethyl-5-(dimethylamino)uracil

The biological activity of Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- is primarily attributed to its ability to interact with various molecular targets in biological systems. Its structure allows it to act as an electrophile, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. Specific mechanisms include:

  • Enzyme Inhibition : The dimethylamino group enhances the compound's ability to form hydrogen bonds with active sites of enzymes, which may inhibit their activity.
  • Nucleic Acid Interaction : As a uracil derivative, it can potentially interfere with RNA synthesis and function by mimicking natural nucleobases.

Biological Activity Data

Research has indicated several biological activities associated with this compound:

Activity Type IC50 Values (µM) Reference
Anti-cancer (MCF-7 cells)2.4
Enzyme inhibitionVaries by target
CytotoxicityNot determined

Case Studies and Research Findings

  • Anti-Cancer Activity :
    A study evaluated the cytotoxic effects of Uracil derivatives on various cancer cell lines. The compound demonstrated significant activity against MCF-7 breast cancer cells with an IC50 value of 2.4 µM, indicating its potential as an anti-cancer agent .
  • Enzyme Interaction Studies :
    In vitro studies explored the interaction of Uracil derivatives with key enzymes involved in nucleic acid metabolism. The findings suggested that the compound could act as a competitive inhibitor for certain enzymes, disrupting normal cellular functions and leading to apoptosis in cancer cells .
  • Comparative Analysis :
    When compared to other uracil derivatives, Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- exhibited unique properties due to its cyclohexyl and dimethylamino substitutions. This structural uniqueness contributes to its enhanced biological activity compared to simpler uracil derivatives.

Properties

CAS No.

63981-34-0

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

3-cyclohexyl-5-(dimethylamino)-1,6-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C14H23N3O2/c1-10-12(15(2)3)13(18)17(14(19)16(10)4)11-8-6-5-7-9-11/h11H,5-9H2,1-4H3

InChI Key

ZWOWADWBRZWDLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C2CCCCC2)N(C)C

Origin of Product

United States

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